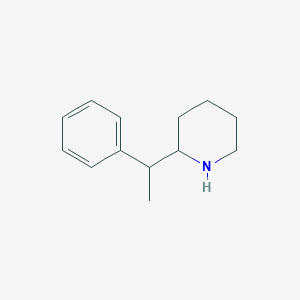
(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamidedihydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamidedihydrochloride typically involves the reaction of a suitable pyridine derivative with an amino acid derivative under specific conditions. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which is then reacted with N-methyl-2-amino-3-chloropropanamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridinyl group may produce piperidine derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride: This compound has a phenyl group instead of a methyl group, which can lead to different chemical and biological properties.
(2S)-2-amino-3-(pyridin-2-yl)propanamide: This compound lacks the N-methyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness
(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamidedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H15Cl2N3O |
|---|---|
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
(2S)-2-amino-N-methyl-3-pyridin-2-ylpropanamide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-11-9(13)8(10)6-7-4-2-3-5-12-7;;/h2-5,8H,6,10H2,1H3,(H,11,13);2*1H/t8-;;/m0../s1 |
Clé InChI |
IZFUPYDZHURXOZ-JZGIKJSDSA-N |
SMILES isomérique |
CNC(=O)[C@H](CC1=CC=CC=N1)N.Cl.Cl |
SMILES canonique |
CNC(=O)C(CC1=CC=CC=N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)





![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)
![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)





